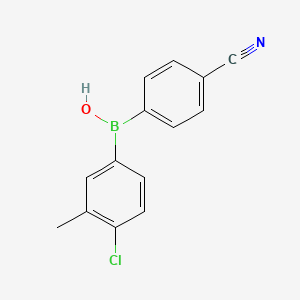
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid is a boronic acid derivative with the molecular formula C14H11BClNO. This compound is characterized by the presence of both chloro and cyano functional groups attached to phenyl rings, making it a versatile reagent in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Boronic esters and boronic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The presence of chloro and cyano groups enhances its reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenylboronic acid: Similar in structure but lacks the chloro and methyl groups.
3-Chloro-4-methylphenylboronic acid: Similar but lacks the cyano group.
3-Cyanophenylboronic acid: Similar but lacks the chloro and methyl groups
Uniqueness
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid is unique due to the presence of both chloro and cyano groups, which provide enhanced reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
872495-71-1 |
|---|---|
Molekularformel |
C14H11BClNO |
Molekulargewicht |
255.51 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl)-(4-cyanophenyl)borinic acid |
InChI |
InChI=1S/C14H11BClNO/c1-10-8-13(6-7-14(10)16)15(18)12-4-2-11(9-17)3-5-12/h2-8,18H,1H3 |
InChI-Schlüssel |
KBSRPSWXJCKFPJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C#N)(C2=CC(=C(C=C2)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


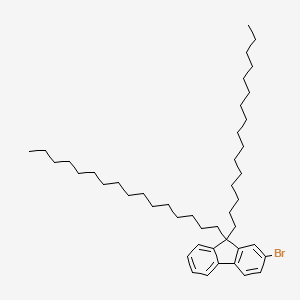
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)


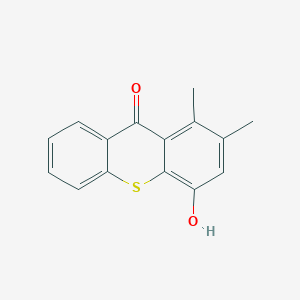
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
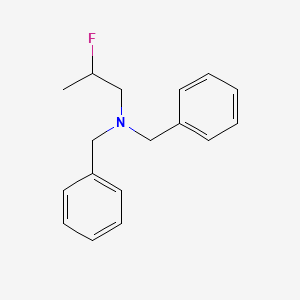
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
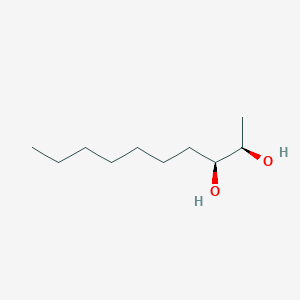
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)

